REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([CH2:11][C:12]([O:14]C)=O)[CH2:5][NH:6]2>C1(C)C(C)=CC=CC=1>[NH:6]1[C:7]2[C:3]3[CH:4]([CH2:11][C:12](=[O:14])[NH:1][C:2]=3[CH:10]=[CH:9][CH:8]=2)[CH2:5]1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(CNC2=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated down
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
N1CC2CC(NC=3C=CC=C1C23)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |